molecular formula C10H11NO3S B14714214 3-Ethyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 21784-55-4

3-Ethyl-1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B14714214
CAS No.: 21784-55-4
M. Wt: 225.27 g/mol
InChI Key: FEPNBMKNKFJTBE-UHFFFAOYSA-N
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Description

3-ethyl-2,2-dioxo-1H-2 is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon The specific structure of 3-ethyl-2,2-dioxo-1H-2 includes an ethyl group and two dioxo groups attached to a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,2-dioxo-1H-2 can be achieved through several methods. One common approach involves the reaction of an appropriate precursor with ethylating agents under controlled conditions. For example, the reaction of a precursor compound with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethyl-2,2-dioxo-1H-2. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-ethyl-2,2-dioxo-1H-2 may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2,2-dioxo-1H-2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The ethyl group or other substituents on the ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in organic solvents.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-ethyl-2,2-dioxo-1H-2 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research into the medicinal properties of 3-ethyl-2,2-dioxo-1H-2 includes its potential use as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2,2-dioxo-1H-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-ethyl-2,2-dioxo-1H-2 can be compared with other similar compounds, such as:

    Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound has a similar dioxo group but differs in its ring structure and additional functional groups.

    Indole derivatives: These compounds share a heterocyclic ring structure but have different substituents and biological activities.

Properties

CAS No.

21784-55-4

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-ethyl-2,2-dioxo-1H-2λ6,3-benzothiazin-4-one

InChI

InChI=1S/C10H11NO3S/c1-2-11-10(12)9-6-4-3-5-8(9)7-15(11,13)14/h3-6H,2,7H2,1H3

InChI Key

FEPNBMKNKFJTBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2CS1(=O)=O

Origin of Product

United States

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